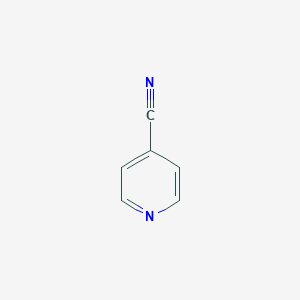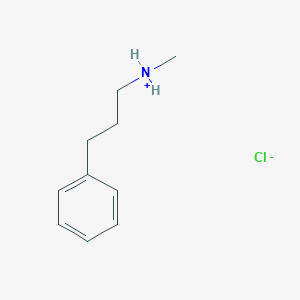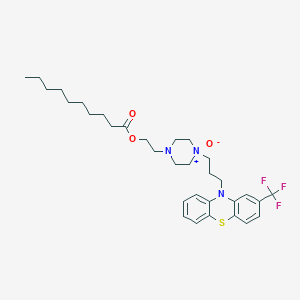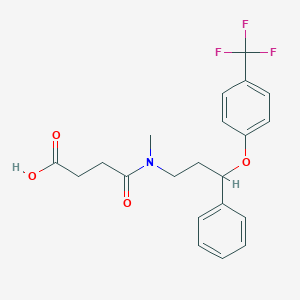
8-羟基洛沙平
描述
科学研究应用
8-羟基洛沙平有几个科学研究应用,包括:
生化分析
Biochemical Properties
8-Hydroxyloxapine interacts with various enzymes and proteins. Loxapine displays high affinity for histamine, serotonin (5-HT), dopamine, and α1-adrenergic receptors . As a metabolite of loxapine, 8-Hydroxyloxapine may share similar biochemical properties.
Cellular Effects
8-Hydroxyloxapine, as a metabolite of loxapine, may influence cell function. Loxapine has been shown to have high affinity for the D2, intermediate affinity for the D1, D4, D5, 5-HT2C receptors, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that loxapine, the parent compound, is a dopamine antagonist and a serotonin 5-HT2 blocker . Therefore, 8-Hydroxyloxapine might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that loxapine and its metabolites are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 8-Hydroxyloxapine in animal models. Studies on loxapine, the parent drug, have shown that systemic exposures of both drugs and their metabolites were consistently higher in long-term anesthetized model after all routes of administration .
Metabolic Pathways
8-Hydroxyloxapine is part of the metabolic pathway of loxapine, which involves extensive liver metabolism. Active metabolites include amoxapine and 8-hydroxyloxapine . Loxapine is a substrate of CYP1A2, CYP3A4, and CYP2D6 .
Transport and Distribution
In animals, loxapine and its metabolites, including 8-Hydroxyloxapine, are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys . Loxapine crosses the blood-brain barrier, and it is likely that 8-Hydroxyloxapine shares this property .
准备方法
合成路线和反应条件: 8-羟基洛沙平的合成涉及洛沙平的羟化。 该反应通常由细胞色素P450酶CYP1A2催化 . 反应条件包括氧气的存在和NADPH作为辅因子。
工业生产方法: 8-羟基洛沙平的工业生产遵循与实验室合成相似的原理,但在更大规模上进行。 该过程涉及使用生物反应器,在受控条件下将洛沙平暴露于细胞色素P450酶,以确保高效的羟化。
化学反应分析
反应类型: 8-羟基洛沙平经历几种类型的化学反应,包括:
氧化: 进一步的氧化可能会发生,导致其他代谢产物的形成。
还原: 虽然不太常见,但在特定条件下也会发生还原反应。
取代: 在适当的条件下,8-羟基洛沙平中的羟基可以被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和在催化剂存在下的分子氧。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种试剂,包括卤素和烷基化剂,可以促进取代反应。
主要形成的产物:
氧化: 形成进一步氧化的代谢产物。
还原: 形成还原的衍生物。
取代: 形成具有不同官能团的取代衍生物。
作用机制
8-羟基洛沙平的作用机制涉及它与大脑中各种神经递质受体的相互作用。 它作为多巴胺D2受体和血清素5-HT2受体的拮抗剂 . 通过阻断这些受体,8-羟基洛沙平有助于减轻精神病症状和激动。 该化合物还影响其他神经递质系统,从而有助于其整体药理学特性 .
类似化合物:
洛沙平: 8-羟基洛沙平的母体化合物.
阿莫沙平: 洛沙平的另一种具有类似药理特性的代谢产物.
氯氮平: 结构上与洛沙平相似,用于治疗精神分裂症.
8-羟基洛沙平的独特性: 8-羟基洛沙平的独特性在于其在第8位上的特定羟化,这极大地影响了它的药理活性及其代谢特征。 与母体化合物洛沙平不同,8-羟基洛沙平与神经递质受体的相互作用不同,这导致了其独特的治疗效果和副作用特征 .
相似化合物的比较
Loxapine: The parent compound from which 8-Hydroxy Loxapine is derived.
Amoxapine: Another metabolite of Loxapine with similar pharmacological properties.
Clozapine: Structurally similar to Loxapine and used in the treatment of schizophrenia.
Uniqueness of 8-Hydroxy Loxapine: 8-Hydroxy Loxapine is unique due to its specific hydroxylation at the 8th position, which significantly influences its pharmacological activity and metabolic profile. Unlike its parent compound Loxapine, 8-Hydroxy Loxapine has distinct interactions with neurotransmitter receptors, contributing to its unique therapeutic effects and side effect profile .
属性
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210387 | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-77-4 | |
| Record name | 8-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-hydroxyloxapine formed in the body?
A: 8-hydroxyloxapine is primarily formed through the oxidative metabolism of loxapine by the cytochrome P450 enzyme, specifically CYP1A2, in the liver. [] This metabolic pathway represents a major route of loxapine elimination in humans.
Q2: Does 8-hydroxyloxapine possess any pharmacological activity?
A: Unlike its parent compound, loxapine, and the active metabolite 7-hydroxyloxapine, research suggests that 8-hydroxyloxapine is pharmacologically inactive. [] Despite its lack of activity, it is found in higher concentrations in plasma compared to 7-hydroxyloxapine following loxapine administration. []
Q3: Why is it important to quantify 8-hydroxyloxapine in biological samples?
A: While 8-hydroxyloxapine itself is inactive, its presence and concentration in plasma, alongside loxapine and 7-hydroxyloxapine, are crucial in evaluating the bioequivalence of different loxapine formulations. [] Monitoring these analytes provides a comprehensive understanding of how the drug is absorbed, metabolized, and eliminated by the body, ultimately impacting its efficacy and potential for drug-drug interactions.
Q4: What analytical techniques are available for measuring 8-hydroxyloxapine levels?
A: Several methods have been developed to quantify 8-hydroxyloxapine. One approach involves a solid-phase extraction procedure followed by analysis using wide-bore capillary gas chromatography with nitrogen-selective detection. [] This method has been successfully applied to monitor therapeutic and potentially toxic levels of trazodone, with 8-hydroxyloxapine serving as an internal standard. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously quantify loxapine and its metabolites, including 8-hydroxyloxapine, in human plasma. [] This technique offers high sensitivity and selectivity for analyzing complex biological matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)








![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

